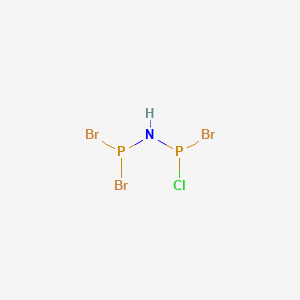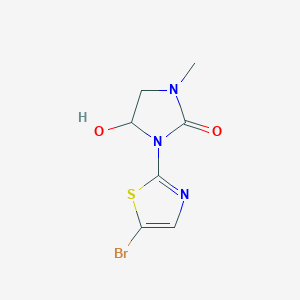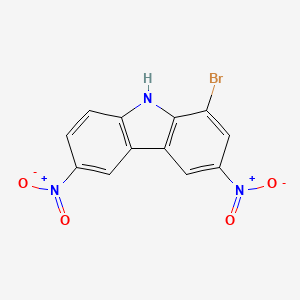
Imidodiphosphorous chloride tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidodiphosphorous chloride tribromide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is part of the broader class of phosphorus halides, which are known for their reactivity and utility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidodiphosphorous chloride tribromide can be synthesized through the reaction of phosphorus tribromide with thionyl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction mechanism involves the substitution of bromine atoms with chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Imidodiphosphorous chloride tribromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: This compound can participate in substitution reactions where the halide atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, phosphorus tribromide, and various reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various phosphorus-containing compounds with different oxidation states and functional groups .
Wissenschaftliche Forschungsanwendungen
Imidodiphosphorous chloride tribromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of imidodiphosphorous chloride tribromide involves its reactivity with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other halides and organic molecules, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorus tribromide: Similar in structure but lacks the chlorine atoms present in imidodiphosphorous chloride tribromide.
Thionyl chloride: Another phosphorus halide with different reactivity and applications.
Phosphorus trichloride: Contains only chlorine atoms and is used in different types of chemical reactions
Uniqueness
This compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other phosphorus halides. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
65392-92-9 |
|---|---|
Molekularformel |
Br3ClHNP2 |
Molekulargewicht |
352.13 g/mol |
InChI |
InChI=1S/Br3ClHNP2/c1-6(2)5-7(3)4/h5H |
InChI-Schlüssel |
OCPMASYBGTVXBR-UHFFFAOYSA-N |
Kanonische SMILES |
N(P(Cl)Br)P(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)


![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)



![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)



![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
